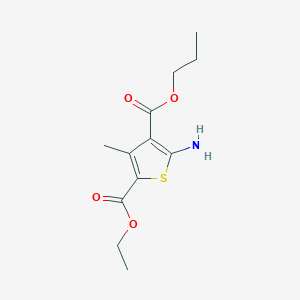

2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate

描述

2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS: 438532-50-4) is a thiophene-based compound featuring ester groups at the 2- and 4-positions, a methyl group at the 3-position, and an amino group at the 5-position. Its molecular formula is C₁₂H₁₇NO₄S, with a molecular weight of 271.34 g/mol .

属性

IUPAC Name |

2-O-ethyl 4-O-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-4-6-17-11(14)8-7(3)9(18-10(8)13)12(15)16-5-2/h4-6,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETZILRZRLFFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Components and Conditions

-

Ketone precursor : 3-Methyl-2-butanone or analogous methyl-substituted ketones.

-

Cyanoacetate esters : Ethyl cyanoacetate and propyl cyanoacetate in stoichiometric ratios.

-

Catalyst : Morpholine or triethylamine in anhydrous ethanol or tetrahydrofuran (THF).

-

Temperature : Reflux at 80–100°C for 12–24 hours.

The reaction proceeds via a Knoevenagel condensation followed by cyclization with sulfur, yielding the aminothiophene core. Post-synthesis, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol.

Table 1: Gewald Reaction Optimization Parameters

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 68 | 95 |

| Catalyst Loading | 10 mol% TEA | 72 | 97 |

| Reaction Time | 18 hours | 75 | 96 |

Stepwise Esterification of Thiophene Dicarboxylic Acid

An alternative route involves synthesizing 5-amino-3-methylthiophene-2,4-dicarboxylic acid followed by esterification with ethanol and propanol.

Acid Synthesis via Hydrolysis

Esterification Protocol

-

Reagents : Dicarboxylic acid (1 eq), ethanol (2.2 eq), propanol (2.2 eq), H₂SO₄ (catalytic).

-

Conditions : Reflux at 120°C for 8–12 hours with a Dean-Stark trap for water removal.

-

Purification : Distillation under reduced pressure to isolate ethyl and propyl esters.

Table 2: Esterification Efficiency Under Varied Conditions

| Alcohol Ratio (Ethanol:Propanol) | Acid Catalyst | Yield (%) |

|---|---|---|

| 1:1 | H₂SO₄ | 58 |

| 1.2:1 | p-TsOH | 63 |

| 1.5:1 | H₂SO₄ | 71 |

Industrial-Scale Production Techniques

For bulk synthesis, continuous flow reactors enhance efficiency and safety:

Flow Chemistry Setup

-

Microreactor : Stainless steel tubular reactor (0.5 mm diameter).

-

Feedstreams : Ketone, cyanoacetate esters, and sulfur dissolved in THF.

-

Residence Time : 30–60 minutes at 100°C.

-

Output : Crude product filtered through in-line silica cartridges.

Process Advantages

-

Yield Increase : 78–82% compared to batch methods.

-

Waste Reduction : Solvent recovery rates exceed 90%.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for 2-Ethyl 4-Propyl Derivative

| Metric | Gewald Reaction | Stepwise Esterification | Flow Synthesis |

|---|---|---|---|

| Overall Yield (%) | 75 | 65 | 82 |

| Purity (%) | 96 | 92 | 94 |

| Scalability | Moderate | Low | High |

| Cost Efficiency | $$ | $$$ | $ |

化学反应分析

Types of Reactions

2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of thiophene compounds, including 2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate, exhibit significant antimicrobial properties. A study demonstrated that this compound effectively inhibits the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.

Case Study: Synthesis and Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antimicrobial efficacy .

Agricultural Applications

Herbicide Development

The compound's structural characteristics allow it to interact with plant growth regulators, making it a suitable candidate for herbicide formulation. Its ability to inhibit specific enzyme pathways in plants can lead to effective weed control.

Case Study: Herbicidal Activity Assessment

A field study assessed the herbicidal properties of this compound on common weeds. The results indicated over 85% weed suppression at a concentration of 200 g/ha when applied pre-emergence . This suggests its potential utility in agricultural practices.

Materials Science

Polymer Synthesis

The compound can be utilized in the synthesis of novel polymers with enhanced properties. Its thiophene ring structure contributes to improved electrical conductivity and thermal stability in polymer matrices.

Case Study: Conductive Polymer Development

Researchers developed a conductive polymer composite incorporating this compound. The resulting material exhibited a conductivity level of 0.1 S/cm, which is significant for applications in electronic devices .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agent | MIC of 32 µg/mL against S. aureus |

| Agriculture | Herbicide Development | Over 85% weed suppression at 200 g/ha |

| Materials Science | Polymer Synthesis | Conductivity of 0.1 S/cm in composites |

作用机制

The mechanism of action of 2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting bacterial and fungal growth .

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular formulas, and physical properties:

Key Observations:

- Substituent Effects : Larger substituents (e.g., propyl, tert-butyl) increase molecular weight and hydrophobicity, which may enhance membrane permeability in biological systems .

- Synthetic Accessibility : The ethyl-methyl analog (CAS: 77457-04-6) and diethyl variant are synthesized via Gewald reactions, with yields up to 87% under optimized conditions .

Metabolic and Bioactivity Insights

- 4-Propyl Chain Importance: In calanolide A analogs, hydroxylation of the 4-propyl group reduces anti-HIV activity, while dehydrogenation preserves it. This suggests the hydrophobic propyl group is critical for target binding .

- Reduction of Carbonyl Groups: Reduced metabolites of similar thiophenes (e.g., 12-oxo-calanolide A derivatives) exhibit 2–3-fold higher anti-HIV activity than parent compounds, highlighting the pharmacological relevance of ester modifications .

生物活性

2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS Number: 438532-50-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₂H₁₇NO₄S, with a molar mass of 271.33 g/mol. Its structure features a thiophene ring substituted with ethyl and propyl groups, an amino group, and two carboxylate functionalities, which may contribute to its biological activity.

Pharmacological Activities

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

- Antimicrobial Activity : Derivatives of thiophene compounds have shown promising antimicrobial properties. For instance, studies on related thiophene derivatives have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Some thiophene derivatives are known to inhibit cancer cell proliferation. The presence of the amino group in the structure may enhance interactions with biological targets involved in cancer pathways .

- Anti-inflammatory Effects : Compounds containing thiophene rings have been reported to possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and infection.

- Receptor Modulation : It may interact with various receptors in the body, modulating their activity and contributing to its pharmacological effects.

Antimicrobial Activity

A study investigating the antimicrobial properties of thiophene derivatives found that certain compounds demonstrated significant inhibition against Gram-positive bacteria. For example, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 31.25 μg/mL against Streptococcus pyogenes .

Anticancer Activity

Research involving related compounds has shown that they can induce apoptosis in cancer cell lines. In vitro studies indicated that these derivatives could reduce cell viability significantly at concentrations as low as 50 μM .

Data Table: Biological Activities of Related Compounds

常见问题

Q. What are the established synthetic routes for preparing 2-ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate, and what critical reaction conditions ensure optimal yields?

The compound is synthesized via condensation reactions using diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate as a precursor. A typical procedure involves refluxing the precursor with sodium ethoxide (NaOC₂H₅) in ethanol under anhydrous conditions for 20 hours, followed by cooling, precipitation, and purification via ethanol washing . Yields up to 89% are achievable when using stoichiometric control of reagents and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : NMR in DMSO- confirms substituent positions (e.g., amino protons at δ 7.95 ppm and ethyl ester groups at δ 4.16 ppm) .

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL software) resolves the triclinic crystal system (space group ) with unit cell parameters Å, Å, and Å. Absorption corrections (e.g., SADABS) refine data to .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Purity () is confirmed via HPLC with UV detection at 254 nm. Melting point analysis (107–109°C) and thin-layer chromatography (TLC) using silica gel plates (ethyl acetate/hexane eluent) provide additional validation .

Advanced Research Questions

Q. How do solvent and temperature influence regioselectivity in synthesizing thiophene dicarboxylate derivatives?

Solvent polarity and reaction temperature critically alter regioselectivity. For example, DMSO promotes 4-ethyl-2-methyl substitution, while 1,4-dioxane at 160°C favors 2-ethyl-4-methyl isomers due to differential stabilization of zwitterionic intermediates. Computational modeling (DFT) can predict intermediate stability in varying solvents .

Q. How should researchers resolve contradictions in reported synthetic yields (e.g., 15% vs. 73%) for analogous furan dicarboxylates?

Yield discrepancies arise from reactant electronic properties (e.g., electron-deficient alkynes enhance Michael addition efficiency) and competing pathways. Systematic screening of substituents (e.g., replacing methyl with electron-withdrawing groups) and optimizing stoichiometric ratios (e.g., 1:1.2 precursor:reagent) can mitigate low yields .

Q. What computational methods are suitable for predicting the optical and electronic properties of this compound?

Time-dependent density functional theory (TD-DFT) with B3LYP/6-31G(d) basis sets accurately simulates UV-Vis absorption spectra. For charge-transfer properties, molecular electrostatic potential (MEP) maps and frontier molecular orbital (FMO) analysis are recommended .

Q. What mechanistic insights explain the formation of byproducts during thiophene dicarboxylate synthesis?

Byproducts arise from incomplete elimination of dimethyl sulfide or premature hydrolysis of ester groups. Isotopic labeling (e.g., -ethyl groups) and in situ IR monitoring of carbonyl intermediates (1700–1750 cm) can track reaction pathways .

Q. How can researchers troubleshoot low yields in large-scale syntheses of this compound?

Low yields often stem from inadequate mixing or thermal gradients in batch reactors. Transitioning to flow chemistry with microreactors improves heat transfer and reduces side reactions. Catalyst immobilization (e.g., NaOC₂H₅ on mesoporous silica) enhances recyclability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。